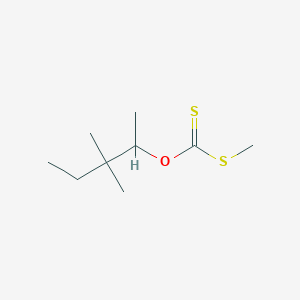![molecular formula C15H19BrN2O B13409763 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a chemical compound with the molecular formula C15H19BrN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with an ethyl group and an ethoxyaniline moiety, making it a versatile molecule for different chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:
Reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene: This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene.
Reduction of the nitro group: The nitro group in 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene is reduced to form the corresponding amino compound, 4-[2-(5-ethyl-2-pyridyl)ethoxy]aminobenzene.
Diazotization and treatment with aqueous HBr: The amino compound is diazotized and treated with aqueous hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]aniline: A closely related compound with similar structural features.
5-[4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzyl]-1,3-thiazolidine-2,4-dione: Another compound with a similar pyridine ring and ethoxy group
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H19BrN2O |
|---|---|
Peso molecular |
323.23 g/mol |
Nombre IUPAC |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide |
InChI |
InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H |
Clave InChI |
VDCUSXLXJHVOLX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)





![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)



